molecular formula C9H15NO3 B6272732 tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate CAS No. 2060030-92-2

tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate

Cat. No.: B6272732
CAS No.: 2060030-92-2
M. Wt: 185.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate typically involves the reaction of tert-butyl 4-methyleneisoxazolidine-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine N-oxides, while reduction can produce hydroxylated oxazolidine derivatives .

Scientific Research Applications

tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in diverse chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

  • tert-Butyl 4-methyleneisoxazolidine-2-carboxylate
  • tert-Butyl 4-methylidene-1,2-oxazolidine-3-carboxylate
  • tert-Butyl 4-methylidene-1,2-oxazolidine-4-carboxylate

Comparison: tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate is unique due to its specific substitution pattern on the oxazolidine ring. This substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate involves the condensation of tert-butyl glycinate with formaldehyde followed by cyclization with ethyl chloroformate and 2-aminoethanol.", "Starting Materials": [ "tert-butyl glycinate", "formaldehyde", "ethyl chloroformate", "2-aminoethanol" ], "Reaction": [ "Step 1: Condensation of tert-butyl glycinate with formaldehyde in the presence of a catalyst to form N-tert-butyl glycine formaldehyde imine.", "Step 2: Cyclization of N-tert-butyl glycine formaldehyde imine with ethyl chloroformate in the presence of a base to form tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate intermediate.", "Step 3: Treatment of tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate intermediate with 2-aminoethanol in the presence of a base to form the final product, tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate." ] }

CAS No.

2060030-92-2

Molecular Formula

C9H15NO3

Molecular Weight

185.2

Purity

0

Origin of Product

United States

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